2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene
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Overview
Description
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two bromophenyl groups attached to the 2 and 7 positions of the fluorene core, with two methyl groups at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 9,9-dimethylfluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions.
Suzuki Coupling: The brominated intermediate is then subjected to a Suzuki coupling reaction with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the development of new materials with unique optical and electronic characteristics.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene depends on its specific application. In organic electronics, its role is primarily as a charge transport material, facilitating the movement of electrons or holes within a device. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conductive pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole: Similar structure but with a carbazole core.
Bis(4-bromophenyl) ether: Contains two bromophenyl groups but with an ether linkage.
4,4’-Dibromobiphenyl: Similar bromophenyl groups but with a biphenyl core.
Uniqueness
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Biological Activity
2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. Its molecular formula is C27H20Br2, with a molecular weight of approximately 504.3 g/mol. This compound belongs to the fluorene family and is characterized by the presence of two bromophenyl groups at the 2 and 7 positions of the fluorene core, along with two methyl groups at the 9 position. The dual bromophenyl substitution enhances its electronic properties, making it valuable in organic electronics and materials science.
The structure of this compound can be represented as follows:
Key Features
Property | Value |
---|---|
Molecular Weight | 504.3 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
LogP | Not available |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds with similar structures may exhibit significant anticancer activities. For instance, studies have shown that halogenated fluorene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of bromine atoms is believed to enhance these effects by increasing the compound's lipophilicity and facilitating better membrane penetration .
The proposed mechanism involves the interaction of the compound with cellular targets that regulate proliferation and apoptosis. This includes modulation of signaling pathways related to cell survival and death. Specifically, studies have suggested that fluorene derivatives can influence the expression of genes involved in these processes, leading to increased apoptosis in malignant cells while sparing normal cells .
Case Studies
- Study on Cytotoxicity : A study evaluating a series of fluorene derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The effectiveness was attributed to their ability to disrupt cellular functions through reactive oxygen species (ROS) generation and subsequent oxidative stress .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that modifications at specific positions on the fluorene scaffold could significantly alter biological activity. For instance, increasing bromination at the phenyl rings was correlated with enhanced cytotoxicity against T-cell malignancies .
Comparative Analysis
To better understand the biological activity of this compound compared to other derivatives, a comparative analysis is presented below:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | TBD | Induces apoptosis via ROS generation |
4-Bromo-9,9-dimethyl-9H-fluorene | ~15 | Cell cycle arrest |
2-Bromo-9,9-dimethylfluorene | ~25 | Inhibition of DNA synthesis |
Properties
Molecular Formula |
C27H20Br2 |
---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
2,7-bis(4-bromophenyl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C27H20Br2/c1-27(2)25-15-19(17-3-9-21(28)10-4-17)7-13-23(25)24-14-8-20(16-26(24)27)18-5-11-22(29)12-6-18/h3-16H,1-2H3 |
InChI Key |
WALDNJBHNDUKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
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